S-tert-Leucine N-methylamide
Description
Overview of L-tert-Leucine Methylamide as a Chemical Compound
L-tert-Leucine Methylamide, with the CAS Number 89226-12-0, is a derivative of the amino acid L-tert-leucine. chemimpex.com Its molecular formula is C7H16N2O, and it has a molecular weight of approximately 144.22 g/mol . chemimpex.comscbt.com The compound typically appears as a white or off-white crystalline powder. chemimpex.com
Structurally, it is characterized by a tert-butyl group, which contributes to its enhanced stability and solubility, making it a valuable component in various chemical syntheses. chemimpex.com The IUPAC name for this compound is (2S)-2-amino-N,3,3-trimethylbutanamide. fishersci.canih.gov
Interactive Data Table: Chemical and Physical Properties
| Property | Value |
| CAS Number | 89226-12-0 chemimpex.comscbt.comfishersci.cacalpaclab.comfluorochem.co.uklabproinc.com |
| Molecular Formula | C7H16N2O chemimpex.comscbt.comfishersci.cafluorochem.co.uk |
| Molecular Weight | 144.22 g/mol chemimpex.comscbt.com |
| Appearance | White or off-white crystalline powder chemimpex.com |
| IUPAC Name | (2S)-2-amino-N,3,3-trimethylbutanamide fishersci.canih.gov |
| Synonyms | L-tert-Leucylaminomethane, (S)-2-Amino-N-methyl-3,3-dimethylbutanamide chemimpex.comcymitquimica.com |
| Purity | ≥ 96% chemimpex.comlabproinc.com |
| Storage Conditions | 2 - 8 °C chemimpex.com |
Significance of L-tert-Leucine Methylamide in Contemporary Research
The unique structural features of L-tert-Leucine Methylamide make it a compound of interest in several areas of modern research. Its versatility as a building block and its influence on the properties of resulting molecules underscore its importance.
As a derivative of the non-proteinogenic amino acid L-tert-leucine, this methylamide is a crucial tool in peptide and protein chemistry. chemimpex.com Amino acid derivatives are fundamental in studying protein structures and functions, and L-tert-Leucine Methylamide is used to investigate protein interactions and enzyme activities, offering insights into various biological processes. chemimpex.com Its distinct steric and electronic properties, conferred by the tert-butyl group, allow for innovative approaches in medicinal chemistry. chemimpex.com
Beyond the pharmaceutical realm, L-tert-Leucine Methylamide finds utility in the synthesis of specialty chemicals. chemimpex.com Its stable and reactive nature makes it a preferred choice for optimizing reaction conditions and improving yields in various chemical processes. chemimpex.com There is also research into its potential use in the agrochemical industry. chemimpex.com
L-tert-Leucine Methylamide plays a significant role in medicinal chemistry and the development of new pharmaceuticals. chemimpex.com It serves as a valuable building block in the synthesis of peptides, enhancing the stability and bioactivity of the resulting compounds. chemimpex.com This is particularly important in the design of enzyme inhibitors and other drug candidates. chemimpex.com
The compound is explored for its potential in creating more effective therapeutic agents with improved pharmacokinetic properties. chemimpex.com For instance, it has been used in the preparation of dipeptides, such as N-formyl-L-leucyl-L-tert.-leucine-N-methylamide, which are intermediates in the synthesis of pharmaceuticals. google.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N,3,3-trimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJNEIOHOEWLO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393038 | |
| Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-12-0 | |
| Record name | (2S)-2-Amino-N,3,3-trimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-amino-N,3,3-trimethyl-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for L Tert Leucine Methylamide and Its Precursors
Chemical Synthesis Approaches
Chemical synthesis provides a foundational platform for the production of L-tert-Leucine and its derivatives. The approaches range from classical resolution techniques to modern, highly stereoselective methods.
Traditional Chemical Synthesis Methods for L-tert-Leucine
Historically, the synthesis of specific enantiomers of amino acids like L-tert-Leucine often relied on methods that produce a racemic mixture, followed by a resolution step. One of the most established methods is the Strecker amino acid synthesis, which would be followed by enzymatic resolution to isolate the desired L-enantiomer. google.com While effective, a significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. mdpi.commdpi.com
Derivatization from L-tert-Leucine Methyl Ester Hydrochloride
L-tert-Leucine Methylamide is a direct derivative of L-tert-Leucine. A common synthetic pathway involves the initial conversion of L-tert-Leucine to its methyl ester hydrochloride, which is then amidated.
The esterification of L-tert-Leucine can be achieved by reacting the amino acid with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. chemicalbook.comnih.gov For instance, treating L-tert-Leucine with thionyl chloride in methanol and heating the mixture at reflux for 16 hours yields L-tert-Leucine Methyl Ester Hydrochloride. chemicalbook.com A more convenient, room-temperature method involves reacting the amino acid with methanol and trimethylchlorosilane. nih.gov
Once the L-tert-Leucine Methyl Ester Hydrochloride is formed, it can be converted to L-tert-Leucine Methylamide through ammonolysis or aminolysis. This reaction involves treating the ester with ammonia (B1221849) or a primary amine, respectively, to replace the methoxy (B1213986) group (-OCH₃) with an amino group (-NH₂) or a substituted amino group, yielding the corresponding amide. L-tert-Leucine methylamide is recognized as a key amino acid derivative used in peptide synthesis and pharmaceutical formulations. chemimpex.com
Advanced Synthetic Routes for L-tert-Leucine
To overcome the yield limitations of traditional resolution, advanced synthetic routes that directly favor the formation of the L-enantiomer have been developed.
Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution step with a concurrent process that racemizes the slower-reacting enantiomer, continuously feeding it back into the reaction pathway. mdpi.comprinceton.edu
A specific method for synthesizing L-tert-Leucine utilizes a DKR reaction. google.com In this approach, a pentafluorophenol-(dibenzyl amino) ester and benzhydrol are used as reactants. Under the influence of a chiral PPY nitrogen oxide catalyst, a dynamic kinetic resolution occurs to form an intermediate compound. google.com This intermediate is then subjected to catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst to remove the benzyl (B1604629) protecting groups, affording L-tert-Leucine with high yield (78-80%) and excellent enantioselectivity (over 99.5% ee). google.com
Stereoselective synthesis aims to directly produce the desired stereoisomer. Asymmetric synthesis of L-tert-Leucine is of significant interest because the compound is widely used as a template or inducer in other asymmetric reactions due to the steric hindrance of its tert-butyl group. mdpi.comchemicalbook.com The DKR method described previously is a prime example of a stereoselective synthesis. google.com Another key area for stereoselective synthesis is biocatalysis, which uses enzymes to achieve high selectivity under mild conditions. researchgate.net For example, the asymmetric reductive amination of trimethylpyruvate using enzymes like leucine (B10760876) dehydrogenase is a highly effective stereoselective method to produce L-tert-leucine. researchgate.netresearchgate.net
Biocatalytic and Enzymatic Synthesis Routes
Biocatalytic methods have gained prominence over traditional chemical synthesis for producing L-tert-Leucine due to their high stereoselectivity, milder reaction conditions, and environmental friendliness. chemicalbook.comchemicalbook.com These methods often employ enzymes such as dehydrogenases and aminotransferases.
Leucine dehydrogenase (LeuDH) is a key enzyme used for the production of L-tert-leucine via the asymmetric reduction of its keto acid precursor, trimethylpyruvate (TMP). mdpi.comresearchgate.netresearchgate.net The reaction requires a cofactor, NADH, which is expensive. To make the process economically viable, a cofactor regeneration system is typically coupled with the main reaction. This often involves a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which regenerates NADH. researchgate.netresearchgate.netfrontiersin.org
Whole-cell biocatalysis is a frequently used strategy, where microorganisms like Escherichia coli are engineered to co-express both the LeuDH and the regeneration enzyme (e.g., GDH). researchgate.netresearchgate.net This approach avoids the need for enzyme purification and ensures the cofactor is regenerated in situ.
Another enzymatic route involves the use of branched-chain aminotransferases (BCAT). jmb.or.krnih.gov These enzymes catalyze the asymmetric synthesis of L-tert-leucine from trimethylpyruvate using an amino donor like L-glutamate. jmb.or.kr To overcome product inhibition, this system can be further coupled with other enzymes, such as aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC), to drive the reaction toward product formation, achieving high enantiomeric excess (>99%). jmb.or.krnih.govjmb.or.kr
The table below summarizes the results from various biocatalytic systems for the synthesis of L-tert-Leucine.
| Enzyme System | Precursor | Biocatalyst | Yield | Enantiomeric Excess (ee) |
| Leucine Dehydrogenase (EsLeuDH) + Glucose Dehydrogenase (BmGDH) | Trimethylpyruvate (0.6 M) | Co-expressed whole cells | 80.1% | >99% |
| Leucine Dehydrogenase (PbLeuDH) + Glucose Dehydrogenase (GDH) | Trimethylpyruvate | Recombinant E. coli | 96.1% | Not Specified |
| Leucine Dehydrogenase + Formate Dehydrogenase | Trimethylpyruvate (100 mM) | Engineered E. coli | 87.38% | >99.99% |
| Branched-chain aminotransferase (BCAT) + AspAT + PDC | Trimethylpyruvate (100 mM) | E. coli enzymes | 89.2 mM product | >99% |
Advantages of Enzymatic Synthesis over Chemical Methods
Enzymatic synthesis of L-tert-leucine is increasingly favored over chemical methods due to its superior enantioselectivity and environmentally friendly reaction conditions. Traditional chemical synthesis often involves laborious processes, harsh reaction conditions, significant pollution, and can result in poor enantioselectivity and lower yields. In contrast, enzymatic catalysis, particularly using enzymes like leucine dehydrogenase, provides a green and efficient alternative. This biocatalytic approach is marked by high enantioselectivity, leading to optically pure L-tert-leucine, and operates under mild conditions, which reduces energy consumption and environmental impact nih.govmdpi.com. The enzymatic reduction of trimethylpyruvic acid (TMP) to synthesize L-tert-leucine is noted for its high optical purity, mild reaction conditions, high conversion rate, and environmental friendliness chemicalbook.comchemicalbook.com.
Leucine Dehydrogenase (LeuDH)-Catalyzed Reductive Amination of Trimethylpyruvate (TMP)
Leucine dehydrogenase (LeuDH) is a key enzyme in the biosynthesis of L-tert-leucine. This NAD+-dependent oxidoreductase selectively catalyzes the reductive amination of α-keto acids, such as trimethylpyruvate (TMP), to their corresponding α-amino acids. The reaction involves the conversion of TMP to L-tert-leucine in the presence of an amino donor, typically ammonia semanticscholar.orgjmb.or.krfrontiersin.orgresearchgate.net. LeuDH is considered the most promising biocatalyst for L-tert-leucine production due to its high atom utilization and a theoretical yield of 100%. nih.gov The reversible nature of the reaction means LeuDH can also catalyze the oxidative deamination of L-amino acids nih.govjmb.or.krfrontiersin.org.
Efforts to improve the efficiency of L-tert-leucine synthesis have focused on enhancing the catalytic efficiency and coenzyme affinity of LeuDH through protein engineering. For instance, a LeuDH from Pseudomonas balearica (PbLeuDH) demonstrated excellent catalytic efficiency for TMP with a Km value of 4.92 mM and a kcat/Km value of 24.49 s⁻¹ mM⁻¹. nih.gov Site-directed mutagenesis has been employed to alter the substrate specificity and improve the catalytic activity of LeuDH. One study enhanced the specific activity of LeuDH on TMP by more than two-fold through random mutagenesis, which also increased the catalytic efficiencies (kcat/Km) for both TMP and the coenzyme NADH by more than five-fold. mdpi.com
Table 1: Kinetic Parameters of Wild-Type and Mutant Leucine Dehydrogenase
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
|---|---|---|---|---|
| PbLeuDH | TMP | 4.92 | - | 24.49 |
| Wild-Type LeuDH (mutagenesis study) | TMP | - | - | - |
| Mutant H6 LeuDH | TMP | Enhanced >5-fold | Enhanced >5-fold | Enhanced >5-fold |
| Mutant H6 LeuDH | NADH | Enhanced >5-fold | Enhanced >5-fold | Enhanced >5-fold |
Data for the wild-type and mutant H6 LeuDH are presented qualitatively as "enhanced" as specific numerical values were not provided in the source.
Recombinant LeuDH enzymes exhibit varying substrate specificities. For example, PfLeuDH, a leucine dehydrogenase from Planifilum fimeticola, showed the highest activity towards phenylglyoxylic acid in reductive amination reactions. semanticscholar.orgjmb.or.kr In contrast, PbLeuDH from Pseudomonas balearica displayed the highest activity toward TMP among the aliphatic α-keto acids tested. nih.gov For oxidative deamination, LeuDH enzymes generally show a preference for nonpolar aliphatic L-amino acids like L-leucine, L-valine, and L-isoleucine. nih.gov A low relative activity towards L-tert-leucine in the oxidative deamination reaction is advantageous for the synthesis of L-tert-leucine, as it indicates the reaction equilibrium favors product formation. nih.govjmb.or.kr For instance, the relative enzyme activity of PfLeuDH and PbLeuDH towards L-tert-leucine was only 8% and 5.7% respectively, indicating a strong preference for the reductive amination of TMP. nih.govsemanticscholar.orgjmb.or.kr
Table 2: Substrate Specificity of PbLeuDH
| Reaction Type | Substrate | Relative Activity (%) |
|---|---|---|
| Reductive Amination | Trimethylpyruvate (TMP) | 100 |
| 2-Oxoglutaric acid | 0 | |
| Oxidative Deamination | L-Leucine | 100 |
| L-tert-Leucine | 5.7 | |
| L-Valine | High | |
| L-Isoleucine | High |
The specific activity towards TMP (51.71 U mg⁻¹) and L-leucine (26.50 U mg⁻¹) were defined as 100% activity for reductive amination and oxidative deamination, respectively. nih.gov
The reductive amination catalyzed by LeuDH requires the coenzyme NADH. Due to the high cost of NADH, an in-situ regeneration system is crucial for the economic viability of large-scale L-tert-leucine production. nih.gov A common and effective method is to couple the LeuDH reaction with a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.gov
To simplify the process and reduce costs associated with enzyme purification, whole-cell biocatalysts are often employed. Engineered Escherichia coli cells are designed to co-express both leucine dehydrogenase and a coenzyme-regenerating enzyme like formate dehydrogenase or glucose dehydrogenase. nih.govmdpi.comsemanticscholar.orgjmb.or.kr This "one-pot" synthesis approach allows for the direct conversion of TMP to L-tert-leucine using the recombinant microbial cells as the catalyst. chemicalbook.comsemanticscholar.orgjmb.or.kr Using freeze-dried whole cells can be particularly advantageous as they are easy to quantify and store, saving time and cost in industrial applications. semanticscholar.org In one study, engineered E. coli co-expressing LeuDH and FDH successfully converted 100 mM of TMP to L-tert-leucine with a yield of 87.38% and an enantiomeric excess greater than 99.99% after 25 hours. semanticscholar.orgjmb.or.krresearchgate.net
Table 3: Comparison of L-tert-Leucine Production Strategies
| Strategy | Biocatalyst | Initial Substrate (TMP) | Yield | Productivity/Space-Time Yield |
|---|---|---|---|---|
| Batch | Engineered E. coli (LeuDH/FDH) | 100 mM | 87.38% | 10.90 g L⁻¹ day⁻¹ |
| Fed-Batch | Engineered E. coli (PbLeuDH/GDH) | 286 mM (total added) | 96.1% | 2.39 g L⁻¹ h⁻¹ |
| Fed-Batch | Enzyme cocktail (LeuDH/FDH) | 0.8 M (total added) | 81% (average conversion) | - |
Branched-Chain Aminotransferase (BCAT)-Catalyzed Asymmetric Synthesis
The asymmetric synthesis of L-tert-leucine can be effectively achieved using a branched-chain aminotransferase (BCAT). jmb.or.krnih.gov This enzymatic approach facilitates the conversion of a prochiral keto acid, trimethylpyruvate, into the chiral amino acid L-tert-leucine with high enantioselectivity. jmb.or.kr The reaction typically utilizes an amino donor, such as L-glutamate, to provide the amino group. jmb.or.krnih.gov Studies using BCAT from Escherichia coli have demonstrated the successful production of L-tert-leucine with an enantiomeric excess (ee) of over 99%. jmb.or.kr
To address the challenge of by-product inhibition and improve the yield of L-tert-leucine, multi-enzyme coupled systems have been developed. jmb.or.kr A particularly effective strategy involves coupling the BCAT enzyme with aspartate aminotransferase (AspAT) and pyruvate decarboxylase (PDC). jmb.or.krnih.gov This cascade reaction system works to remove the inhibitory by-product and shift the reaction equilibrium towards product formation. jmb.or.kr
Here's how the coupled system functions:
BCAT catalyzes the primary reaction, converting trimethylpyruvate to L-tert-leucine and generating the inhibitory by-product, 2-ketoglutarate. jmb.or.kr
AspAT then utilizes this 2-ketoglutarate, converting it back to L-glutamate (the initial amino donor) by using L-aspartate as a new amino donor. This step regenerates the substrate for the BCAT reaction and produces oxaloacetate. jmb.or.kr
The oxaloacetate spontaneously decarboxylates to form pyruvate. jmb.or.kr
PDC removes pyruvate from the system by converting it into acetaldehyde, which further drives the reaction equilibrium forward. jmb.or.kr
This coupled approach significantly enhances the production of L-tert-leucine. Research has shown that a BCAT/AspAT coupling reaction can increase the yield by approximately 2.5-fold compared to the single BCAT reaction. jmb.or.kr The addition of PDC to create a BCAT/AspAT/PDC system results in an even greater, 3.5-fold increase in yield. jmb.or.kr In a specific experiment starting with 100 mM trimethylpyruvate, the coupled BCAT/AspAT/PDC system produced 89.2 mM of L-tert-leucine with an enantiomeric excess greater than 99%. jmb.or.krnih.gov
| Enzymatic System | Substrate Concentration (mM) | L-tert-Leucine Yield (mM) | Enantiomeric Excess (ee) | Fold Increase vs. BCAT Only |
|---|---|---|---|---|
| BCAT | 100 | 25.4 | >99% | 1.0 |
| BCAT/AspAT | 100 | 62.5 | >99% | ~2.5 |
| BCAT/AspAT/PDC | 100 | 89.2 | >99% | ~3.5 |
Other Enzymatic Pathways (Hydrolase, Acyltransferase, Amino Acid Dehydrogenases)
Besides aminotransferases, other enzymatic pathways have been explored for the synthesis of L-tert-leucine. chemicalbook.comresearchgate.netresearchgate.net These include the use of hydrolases, acyltransferases, and amino acid dehydrogenases. chemicalbook.comresearchgate.netresearchgate.net Among these, the use of NADH-dependent L-leucine dehydrogenase (LeuDH) has demonstrated the most significant potential for industrial-scale applications. chemicalbook.com
Amino acid dehydrogenases, such as LeuDH, catalyze the reversible reductive amination of α-keto acids. researchgate.netfrontiersin.org In the context of L-tert-leucine synthesis, LeuDH catalyzes the conversion of trimethylpyruvate to L-tert-leucine in the presence of an ammonium (B1175870) source and the cofactor NADH. chemicalbook.com This method is advantageous due to its high optical purity, mild reaction conditions, and high conversion rates. chemicalbook.com
A critical aspect of this pathway is the need for cofactor regeneration, as NADH is an expensive stoichiometric reagent. nih.govmdpi.com To make the process economically viable, LeuDH is often co-expressed with another enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govmdpi.com These enzymes regenerate NADH in situ, for example, by oxidizing formate to carbon dioxide. nih.gov Using whole-cell biocatalysts that co-express LeuDH and a regeneration enzyme, high yields of L-tert-leucine have been achieved. For instance, one study reported a yield of 87.38% with an enantiomeric excess of over 99.99% after 25 hours of catalysis. frontiersin.orgnih.gov
Kinetic Resolution Strategies
Kinetic resolution is another biocatalytic approach used to obtain enantiomerically pure L-tert-leucine from a racemic mixture of D,L-tert-leucine or its derivatives. mdpi.com This method relies on the stereoselectivity of an enzyme, which preferentially catalyzes a reaction on one enantiomer while leaving the other largely unreacted. taylorandfrancis.com
Lipases are versatile enzymes widely used in kinetic resolutions due to their ability to catalyze enantioselective acylation or hydrolysis reactions. mdpi.com In the synthesis of L-tert-leucine, a lipase (B570770) can be used to resolve a racemic mixture of a tert-leucine ester. The enzyme will selectively hydrolyze one enantiomer of the ester (e.g., the L-enantiomer) to the corresponding L-tert-leucine, leaving the unreacted D-ester behind. The desired L-tert-leucine can then be separated from the mixture. While specific examples for L-tert-leucine are part of broader discussions on enzymatic resolutions, the principle is a well-established strategy for producing chiral compounds. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Asymmetric Synthesis and Chiral Catalysis
Asymmetric synthesis, the synthesis of a chiral compound from an achiral or racemic precursor, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. L-tert-Leucine and its derivatives have proven to be invaluable in this endeavor, serving as both chiral auxiliaries and as components of chiral catalysts.
L-tert-Leucine Methylamide as a Chiral Building Block
L-tert-Leucine Methylamide serves as a valuable chiral building block in organic synthesis. Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule to introduce a specific stereocenter. The well-defined stereochemistry of L-tert-Leucine Methylamide, derived from the naturally occurring amino acid L-tert-Leucine, makes it an attractive starting material for the synthesis of more complex chiral molecules. Its robust structure and the presence of both amine and amide functionalities allow for a variety of chemical transformations, enabling chemists to construct intricate molecular architectures with high stereochemical control.
Role of L-tert-Leucine Derivatives as Chiral Ligands and Catalysts
Derivatives of L-tert-Leucine are widely employed as chiral ligands in transition-metal catalyzed asymmetric reactions. In this context, the L-tert-leucine derivative coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. The steric bulk of the tert-butyl group is a key feature that contributes to the high levels of enantioselectivity often observed in these reactions.
The steric hindrance provided by the tert-butyl group of L-tert-leucine derivatives plays a crucial role in dictating the stereoselectivity of asymmetric reactions. mdpi.com This bulky group creates a well-defined chiral pocket around the active site of a catalyst, forcing incoming reactants to approach from a specific direction. This directional approach favors the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee) of the desired product. The inflexibility of the tert-butyl group further enhances this effect by locking the ligand into a specific conformation, which in turn leads to a more predictable and controlled stereochemical outcome.
Phosphinooxazoline (PHOX) ligands are a prominent class of chiral ligands used in a variety of asymmetric catalytic transformations, including allylic alkylations, Heck reactions, and hydrogenations. orgsyn.orgwikipedia.org L-tert-Leucine is a key precursor in the synthesis of some of the most effective PHOX ligands, such as (S)-tert-butylPHOX. ottokemi.com The synthesis of these ligands is modular, allowing for the tuning of their steric and electronic properties to optimize performance in specific reactions. wikipedia.orgcaltech.edu The combination of the phosphorus and oxazoline (B21484) moieties, along with the chirality derived from L-tert-leucine, creates a powerful and versatile ligand scaffold.
| Ligand | Reaction Type | Product ee (%) |
| (S)-t-BuPHOX | Decarboxylative Allylic Alkylation | up to 90% |
| (S)-(CF3)3-tBu-PHOX | Decarboxylative Allylic Alkylation | High |
| (S)-(o-tol)2-tBu-ThioPHOX | Intermolecular Asymmetric Heck Reaction | up to 96% |
This table summarizes the enantiomeric excess (ee) achieved in various asymmetric reactions using different PHOX ligands derived from L-tert-leucine.
Chiral coordination polymers based on copper(II) and L-tert-leucine have been synthesized and utilized as catalysts for the kinetic resolution of secondary alcohols via asymmetric acylation. nih.gov These polymers are prepared through a one-pot synthesis and feature pentacoordinated copper(II) atoms with a distorted square-pyramidal geometry. nih.gov The repeating units are linked by carboxylate groups, creating a chiral polymeric framework that can effectively discriminate between the two enantiomers of a racemic secondary alcohol, leading to the preferential acylation of one enantiomer.
Tridentate Schiff base ligands derived from L-tert-Leucine have been successfully employed as catalysts in the asymmetric Henry reaction, a carbon-carbon bond-forming reaction that produces β-nitroalcohols. tubitak.gov.trresearchgate.net These ligands are prepared from L-tert-leucine and, in the presence of copper(II) ions, form chiral complexes that catalyze the reaction with moderate to good yields and enantiomeric excesses. tubitak.gov.tr The Schiff base structure provides three coordination points to the metal center, creating a rigid and well-defined chiral environment that is essential for achieving stereocontrol.
| Ligand Type | Metal Ion | Reaction | Yield (%) | Enantiomeric Excess (%) |
| Tridentate Schiff Base | Cu(II) | Asymmetric Henry Reaction | up to 76% | up to 66% |
This table presents the results obtained in the asymmetric Henry reaction using a tridentate Schiff base ligand derived from L-tert-leucine and a copper(II) catalyst.
Organocatalysts in Aldol (B89426) Reactions
L-tert-Leucine and its derivatives have emerged as effective organocatalysts in asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The steric bulk of the tert-butyl group plays a crucial role in directing the stereochemical outcome of the reaction. When utilized as a catalyst, L-tert-leucine can effectively promote the aldol reaction of cyclic ketones, leading to the formation of aldol adducts with good stereoselectivity. researchgate.net The reaction proceeds through the formation of a chiral enamine intermediate from the ketone and the primary amine of L-tert-leucine. This enamine then reacts with the aldehyde, and the facial selectivity of this addition is controlled by the chiral environment created by the L-tert-leucine catalyst. The bulky tert-butyl group shields one face of the enamine, directing the aldehyde to attack from the less hindered face, thus inducing asymmetry in the product.
The efficiency of L-tert-leucine as an organocatalyst in aldol reactions is also influenced by the reaction conditions, including the solvent and the presence of additives. Research has shown that in some cases, the catalyst can be supported on polymers, allowing for easier recovery and recycling. For instance, organocatalysts have been supported on polyesters, which can be solubilized in certain organic solvents and then precipitated for recovery after the reaction. researchgate.net This approach not only facilitates catalyst reuse but also demonstrates the robustness of these catalysts in practical applications.
| Catalyst System | Reactants | Product | Yield | Stereoselectivity | Reference |
| L-tert-leucine | Cyclic Ketone + Aldehyde | α-branched adduct | Excellent | Good | researchgate.net |
Organocatalysts in Michael Reactions
The application of L-tert-leucine and its derivatives extends to organocatalytic asymmetric Michael reactions, another vital tool for carbon-carbon bond formation. rsc.org In these reactions, a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor). Chiral primary amines derived from amino acids can catalyze this reaction by forming a chiral iminium ion intermediate with the α,β-unsaturated aldehyde or ketone. This activation lowers the LUMO of the acceptor, making it more susceptible to nucleophilic attack.
While direct examples detailing L-tert-Leucine Methylamide as the primary catalyst are specific, the principles of aminocatalysis strongly suggest its potential. Simple α-amino acids, including tert-leucine, have been used as co-catalysts in Michael addition reactions. For instance, in a tandem oxa-Michael-aldol reaction, a chiral pyrrolidine (B122466) catalyst was used in conjunction with an amino acid co-catalyst to produce tetrahydroxanthenones. beilstein-journals.org The amino acid is believed to activate the aldehyde component through the formation of an imine.
Furthermore, α,β-dipeptides have been successfully employed as organocatalysts in the asymmetric Michael addition of aldehydes to N-arylmaleimides and nitroolefins. mdpi.com The efficiency and stereoselectivity of these reactions are highly dependent on the structure of the dipeptide, the presence of co-catalysts, and the reaction conditions. This demonstrates the utility of peptide-based structures, to which L-tert-Leucine Methylamide belongs, in asymmetric catalysis.
| Catalyst System | Michael Donor | Michael Acceptor | Key Features | Reference |
| Chiral Pyrrolidine + α-amino acid (e.g., tert-leucine) | Aldehyde | Cyclic enone | Simultaneous activation of donor and acceptor | beilstein-journals.org |
| α,β-Dipeptides | Enolizable aldehydes | N-arylmaleimides, Nitroolefins | High efficiency and enantioselectivity with co-catalysts | mdpi.com |
Templates for Asymmetric Induction
Asymmetric induction is the process where a chiral feature in a substrate, reagent, or catalyst influences the formation of a specific stereoisomer. wikipedia.org L-tert-leucine and its derivatives are excellent sources of chirality and are frequently used as templates for asymmetric induction in a variety of chemical transformations. The bulky and conformationally rigid tert-butyl group is key to its effectiveness in transferring chiral information.
One of the primary applications is in the synthesis of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. L-tert-leucine has been utilized in the development of chiral α,β-unsaturated aldimines. The 1,4-addition of Grignard reagents to these aldimines proceeds with high diastereoselectivity, allowing for the asymmetric synthesis of β-substituted aldehydes. nih.govscilit.com
The predictable stereochemical control exerted by the tert-leucine moiety makes it a valuable tool for chemists aiming to synthesize complex chiral molecules. The principles of asymmetric induction guided by L-tert-leucine have been applied to the synthesis of various non-proteinogenic amino acids and other biologically active compounds.
Peptide Chemistry and Protein Engineering
L-tert-Leucine Methylamide as a Building Block in Peptide Synthesis
L-tert-Leucine and its C-terminally modified derivative, L-tert-Leucine Methylamide, serve as important building blocks in peptide synthesis. merckmillipore.com The incorporation of this unnatural amino acid into peptide chains is achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.govnih.gov In SPPS, the amino acid is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group at the N-terminus to allow for sequential addition to a growing peptide chain on a solid support. peptide.com
A specific example of the use of a derivative is found in the synthesis of dipeptides like L-leucyl-L-tert.-leucine-N-methylamide. google.com Such processes may involve the activation of an N-protected amino acid (e.g., N-formyl-L-leucine) and its subsequent coupling to L-tert-leucine-N-methylamide. google.com The resulting dipeptide can be deprotected and further elongated or used as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. google.com The synthesis of peptides containing tert-leucine can sometimes present challenges due to the steric hindrance of the tert-butyl group, which may require optimized coupling conditions or specialized reagents to ensure efficient reaction.
Incorporation of L-tert-Leucine into Peptides to Enhance Stability and Bioactivity
The incorporation of L-tert-leucine into peptide sequences is a strategic approach to enhance their stability against enzymatic degradation and to modulate their biological activity. nih.govmdpi.com Peptides are often susceptible to proteolysis, which limits their therapeutic potential. The bulky side chain of tert-leucine can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems. nih.gov
| Peptide Modification | Effect on Stability | Effect on Bioactivity | Rationale | Reference |
| Incorporation of L-tert-Leucine | Increased resistance to proteolysis | Can be enhanced or modulated | Steric hindrance from the bulky tert-butyl group prevents enzyme access. Hydrophobicity influences interactions with biological targets. | nih.govmdpi.comnih.gov |
| Swapping L-amino acids with D-enantiomers | Increased resistance to proteolytic degradation | Can be maintained or altered | Proteases are stereospecific and generally do not recognize D-amino acids. | nih.gov |
Conformational Analysis of Peptides Containing tert-Leucine
The conformational preferences of peptides containing L-tert-leucine are significantly influenced by the sterically demanding nature of its side chain. nih.gov Conformational analysis, utilizing techniques such as FT-IR, NMR, CD, and X-ray diffraction, has revealed that this hydrophobic amino acid is structurally versatile. nih.gov
Peptides containing tert-leucine often adopt extended or semi-extended conformations. nih.gov However, they can also be accommodated in folded structures, particularly when the peptide sequence includes helicogenic residues like α-aminoisobutyric acid. nih.gov The presence of the bulky tert-butyl group restricts the available conformational space for the peptide backbone, influencing the local and global folding of the peptide. In some solvent environments, peptides with tertiary peptide bonds, which can be mimicked by the steric bulk of tert-leucine, may favor a randomly coiled structure. nih.gov Understanding the conformational behavior of tert-leucine-containing peptides is crucial for the rational design of peptidomimetics and for correlating their structure with biological activity. acs.org
| Peptide Type | Dominant Conformation | Influencing Factors | Analytical Techniques | Reference |
| Homopeptides of tert-leucine | Extended or semi-extended | Steric hindrance of the tert-butyl group | FT-IR, NMR, CD, X-ray diffraction | nih.gov |
| Co-oligopeptides with helicogenic residues | Can be accommodated in folded structures | Presence of residues that promote helical structures | FT-IR, NMR, CD, X-ray diffraction | nih.gov |
| Oligo(Leu)s with tertiary peptide bonds | Randomly coiled in certain solvents | Solvent polarity | IR absorption, CD | nih.gov |
Preferred Extended or Semi-extended Conformations
Research on peptides containing the L-tert-leucine residue, the parent amino acid of L-tert-leucine methylamide, has shown a strong preference for extended or semi-extended backbone conformations. This tendency is attributed to the sterically demanding nature of the quaternary Cβ atom in the tert-butyl side chain. This steric hindrance restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, thereby favoring more linear arrangements. The analysis of various terminally protected homopeptides of tert-leucine and its co-oligopeptides with other amino acids like α-aminoisobutyric acid or glycine (B1666218), using techniques such as FT-IR absorption, NMR, CD, and X-ray diffraction, has confirmed this conformational propensity.
Role in Protein Interactions and Enzyme Activities
L-tert-leucine methylamide is utilized in biochemical research to investigate protein interactions and the activities of enzymes. chemimpex.com Its sterically bulky tert-butyl group can serve as a probe to understand the spatial requirements of enzyme active sites and protein binding pockets. By incorporating this compound into peptide substrates or inhibitors, researchers can gain insights into the structural and conformational parameters that govern molecular recognition events in biological systems. chemimpex.com
Design of Enzyme Inhibitors
The distinct structural properties of L-tert-leucine methylamide make it a valuable building block in the design of enzyme inhibitors. chemimpex.com The tert-butyl group can enhance the stability and bioavailability of peptide-based inhibitors. Its significant steric hindrance can be exploited to design potent and selective inhibitors that target the active sites of specific enzymes. This approach is particularly relevant in the development of therapeutic agents where precise targeting of enzymes is crucial. chemimpex.com
Development of Novel Materials and Functionalized Monoliths
The unique properties of L-tert-leucine and its derivatives are being harnessed in the field of materials science, particularly in the development of advanced separation media.
Synthesis of Polymer-Supported Chiral Phases
Derivatives of L-tert-leucine have been successfully used to create polymer-supported chiral stationary phases for chromatography. nih.gov One approach involves the synthesis of a novel functional monomer, such as N-[1-(α-naphthyl)ethylaminocarbonyl]-D-tert-leucine-[2-(methacryloyloxy)ethyl] amide (NA-D-tert-Leu-MA). This monomer can then be copolymerized to form a polymeric monolith. nih.gov An alternative, multi-step method involves the post-modification of a thiol-containing monolith with the chiral monomer via a "thiol-ene" click reaction. nih.gov These methods result in the creation of a solid support functionalized with chiral tert-leucine derivatives, which can be used for enantioselective separations.
The following table summarizes the approaches for synthesizing these polymer-supported chiral phases:
| Synthesis Approach | Description |
| Single-Step Co-polymerization | A functional monomer containing the tert-leucine derivative is directly co-polymerized to form the monolith. |
| Multi-Step Post-modification | A pre-formed monolith is chemically modified to attach the chiral tert-leucine derivative to its surface. |
Application in Micro-Liquid Chromatography
Polymeric monoliths functionalized with tert-leucine derivatives have shown significant promise in the field of micro-liquid chromatography (micro-LC). nih.gov These materials exhibit good column stability, permeability, and efficiency. nih.gov While monoliths prepared by single-step co-polymerization have demonstrated good performance in the achiral separation of various analytes, including phenols and proteins, the multi-step post-modification approach has proven superior for enantioselective separations. nih.gov Specifically, these monoliths have shown high enantioselectivity for 7-nitro-2,1,3-benzoxadiazole (NBD)-derivatized amino acids, successfully achieving baseline separation of the enantiomers of theanine, proline, and norleucine. nih.gov
The performance of these functionalized monoliths in micro-LC is highlighted in the table below:
| Monolith Preparation Method | Separation Performance |
| Single-Step Co-polymerization | Satisfactory achiral separation of various analytes. |
| Multi-Step Post-modification | High enantioselectivity for NBD-derivatized amino acids. |
Structure Activity Relationship Sar Studies
Correlation of Structure with Biological Activity
L-tert-Leucinamide, a closely related derivative of L-tert-Leucine Methylamide, has been extensively incorporated into synthetic cannabinoid receptor agonists (SCRAs). SAR studies in this class of compounds have elucidated the critical role of the amino acid amide moiety in modulating cannabinoid receptor affinity and functional activity.
Research has systematically compared SCRAs bearing different amino acid amide head groups, highlighting the superior properties of tert-leucinamide derivatives. For a given core structure, the affinities and potencies of these compounds at cannabinoid receptors CB1 and CB2 generally follow the trend: tert-leucinamides (ADB-) > valinamides (AB-) >> phenylalaninamides (APP-). nih.govnih.govresearchgate.netnih.gov This trend is attributed to the bulky tert-butyl group of the tert-leucinamide, which is thought to engage in favorable interactions within the receptor's binding pocket. nih.gov In contrast, the bulky phenyl group of phenylalaninamide derivatives may lead to steric hindrance, resulting in lower binding affinities. nih.gov
Compounds with the tert-leucinamide (ADB) head group have demonstrated higher binding affinity and potency compared to their valinamide (B3267577) (AB) and phenylalaninamide (APP) counterparts across various SCRA scaffolds. nih.gov For instance, in a series of indole-based SCRAs, the ADB derivative displayed significantly higher affinity for the CB1 receptor than the corresponding AB and APP analogues. nih.gov
| Core Structure | Amino Acid Amide | Compound | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|---|---|
| Indole (B1671886) | tert-Leucinamide | ADB-BUTICA | 1.34 | 1.32 |
| Valinamide | AB-BUTICA | 4.56 | 5.78 | |
| Phenylalaninamide | APP-BUTICA | 235 | 345 | |
| Indazole | tert-Leucinamide | ADB-BUTINACA | 1.34 | 0.912 |
| Valinamide | AB-BUTINACA | 1.18 | 2.34 | |
| Phenylalaninamide | APP-BUTINACA | 346 | 456 |
The heterocyclic core to which the L-tert-leucinamide moiety is attached also plays a pivotal role in determining the pharmacological profile of SCRAs. Comparative studies have shown that for a given amino acid side-chain, the affinities and potencies generally follow the order: indazoles > indoles >> 7-azaindoles. nih.govnih.govresearchgate.netnih.gov This suggests that the indazole core provides a more optimal orientation for receptor binding and activation compared to the indole and 7-azaindole (B17877) systems.
The combination of an indazole core with a tert-leucinamide head group often results in SCRAs with exceptionally high potency. nih.gov For example, ADB-BUTINACA, which features an indazole core and a tert-leucinamide side chain, exhibits sub-nanomolar affinity for the CB1 receptor. nih.gov
| Amino Acid Amide | Core Structure | Compound | CB1 EC50 (nM) |
|---|---|---|---|
| tert-Leucinamide | Indazole | ADB-BUTINACA | 0.67 |
| Indole | ADB-BUTICA | 2.34 | |
| 7-Azaindole | ADB-P7AICA | 15.6 |
While direct studies on L-tert-Leucine Methylamide as a Vascular Adhesion Protein-1 (VAP-1) inhibitor are not prevalent in the reviewed literature, the SAR of related glycine (B1666218) amide derivatives provides valuable insights. nih.govresearchgate.netnih.gov In these series of compounds, the amide moiety is crucial for activity and stability. nih.govresearchgate.net Structure-activity relationship studies have revealed that modifications to the substituents on the aromatic rings significantly impact VAP-1 inhibitory activity. nih.govresearchgate.net The introduction of bulky groups can influence the orientation of the molecule within the enzyme's active site, potentially enhancing inhibitory potency. Although not directly demonstrated for L-tert-Leucine Methylamide, the presence of the tert-butyl group suggests it could confer favorable properties for VAP-1 inhibition based on the general principles observed in related glycine amide derivatives.
The tert-butyl group of L-tert-Leucine Methylamide is a defining structural feature that significantly influences its steric and electronic properties, and consequently, its biological activity.
Steric Effects : The large and bulky nature of the tert-butyl group creates significant steric hindrance. nih.gov In the context of receptor binding, this can be advantageous by promoting specific conformations that fit snugly into a binding pocket, as seen in its contribution to the high affinity of certain SCRAs. nih.gov Conversely, it can also introduce steric clashes that prevent binding to other receptors, thereby contributing to selectivity.
SAR in Synthetic Cannabinoid Receptor Agonists (SCRAs)
Conformational Preferences and their Impact on Biological Activity
The three-dimensional conformation of L-tert-Leucine Methylamide is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is fundamental to its mechanism of action.
While specific conformational analysis studies on L-tert-Leucine Methylamide are limited in the available literature, studies on related peptides and amino acid derivatives provide a framework for understanding its likely conformational preferences. The bulky tert-butyl group is expected to restrict the rotational freedom around the adjacent single bonds, leading to a more defined set of preferred conformations. This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor. The preferred conformation will likely be one that minimizes steric strain between the tert-butyl group and other substituents. This pre-organization can lead to higher binding affinities, as less conformational rearrangement is required for the molecule to fit into the active site of a protein.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques
Spectroscopy is the cornerstone for the molecular analysis of L-tert-Leucine Methylamide, providing detailed information about its chemical structure, functional groups, and three-dimensional arrangement.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of L-tert-Leucine Methylamide is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
Key Research Findings: While a specific, peer-reviewed FT-IR spectrum for L-tert-Leucine Methylamide is not readily available in the searched literature, the expected characteristic absorption peaks can be predicted based on its structure, which includes a primary amine, a secondary amide, and an aliphatic tert-butyl group.
N-H Stretching: The primary amine (-NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹, one for the symmetric and one for the asymmetric stretching vibration. The secondary amide N-H stretch is expected as a sharp peak around 3300 cm⁻¹.
C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in the secondary amide, is expected to appear in the range of 1630-1680 cm⁻¹.
N-H Bending (Amide II): This band, resulting from the N-H bending and C-N stretching of the amide group, typically appears between 1510 and 1570 cm⁻¹.
C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the tert-butyl and methyl groups would be observed just below 3000 cm⁻¹. Characteristic C-H bending vibrations for the tert-butyl group are also expected.
Hypothetical FT-IR Data for L-tert-Leucine Methylamide
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Primary Amine) | ~3400-3300 | Medium |
| N-H Stretch (Secondary Amide) | ~3300 | Medium-Sharp |
| C-H Stretch (Aliphatic) | ~2960-2870 | Strong |
| C=O Stretch (Amide I) | ~1650 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium |
Note: This table is predictive and not based on cited experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For L-tert-Leucine Methylamide, various NMR techniques are used to confirm its constitution, configuration, and conformation.
Proton (¹H) NMR spectroscopy is not only used for structural identification but also for quantitative analysis (qNMR). By integrating the signals corresponding to specific protons and comparing them to an internal standard of known concentration, the precise amount of the analyte can be determined. The signal intensity in an ¹H NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Key Research Findings: Specific ¹H NMR quantitative analysis studies focused solely on L-tert-Leucine Methylamide are not prevalent in the literature. However, the principles of qNMR are broadly applicable. For L-tert-Leucine Methylamide, the sharp singlet signal from the nine equivalent protons of the tert-butyl group would be an excellent candidate for quantification due to its high signal-to-noise ratio and separation from other signals.
Hypothetical ¹H NMR Data for L-tert-Leucine Methylamide
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃C- | ~1.0 | Singlet | 9H |
| -CH(NH₂) | ~3.2 | Singlet/Doublet | 1H |
| -NH₂ | Variable | Broad Singlet | 2H |
| C(O)NH- | Variable | Broad Singlet | 1H |
Note: This table is predictive and not based on cited experimental data. Chemical shifts are highly dependent on the solvent used.
Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are critical for determining stereochemistry and regiochemistry.
NOESY provides information about protons that are close in space, regardless of whether they are connected by bonds. This is crucial for confirming stereochemistry, for instance, by observing correlations between the α-proton and the protons of the tert-butyl group.
HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for confirming the connectivity of the molecule, for example, by correlating the N-methyl protons to the amide carbonyl carbon, thus confirming the methylamide regiochemistry.
No specific NOESY or HMBC studies dedicated to the stereochemical and regiochemical analysis of L-tert-Leucine Methylamide have been identified in the searched scientific literature.
Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are other powerful 2D NMR techniques.
TOCSY is used to identify coupled proton spin systems within a molecule. In L-tert-Leucine Methylamide, it would show correlations between all protons that are connected through a chain of couplings, such as the α-proton and the primary amine protons (if not rapidly exchanging).
ROESY is similar to NOESY but is often more effective for medium-sized molecules where the Nuclear Overhauser Effect might be close to zero. It provides through-space correlations and can be used to distinguish between diastereomers by identifying unique spatial proximities in each isomer.
Detailed TOCSY and ROESY analyses specifically for the diastereomeric annotation of L-tert-Leucine Methylamide are not available in published research.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly sensitive technique for studying the stereochemistry of chiral compounds and the secondary structure of peptides and proteins. For a small chiral molecule like L-tert-Leucine Methylamide, the CD spectrum provides a unique fingerprint corresponding to its absolute configuration (L-form). The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of the molecule's stereochemistry.
Key Research Findings: While CD spectroscopy is a standard method for confirming the enantiomeric nature of amino acids and their derivatives, specific CD spectral data and detailed analyses for L-tert-Leucine Methylamide are not reported in the available literature. The presence of the chiral center at the α-carbon would result in a characteristic CD spectrum, distinguishing it from its D-enantiomer. The N-methylation of the amide can influence the conformational flexibility and, consequently, the resulting CD spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For amino acids and their derivatives, MS provides high selectivity and sensitivity, making it an indispensable tool for identification and quantification. creative-proteomics.com The analysis of compounds like L-tert-leucine methylamide typically involves soft ionization techniques to prevent significant fragmentation of the parent molecule, allowing for the determination of its molecular weight.
In research settings, MS is often coupled with a chromatographic system to separate the analyte from complex mixtures before detection. wiley-vch.de Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide detailed structural information. For instance, α-amidated peptides characteristically produce a fragment ion corresponding to the loss of ammonia (B1221849) upon collision-induced dissociation, a behavior that could be relevant for identifying C-terminal amides like L-tert-leucine methylamide. nih.gov
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a highly prominent analytical technique due to its inherent selectivity and sensitivity. creative-proteomics.com ESI is a soft ionization technique that is particularly suitable for polar and thermally labile molecules like amino acids and their amides. It generates ions directly from a liquid solution, which are then transferred into the mass spectrometer.
For compounds that are not readily ionized or chromatographically retained, chemical derivatization is often employed to enhance detection sensitivity. nih.gov Derivatization can improve chromatographic separation and significantly boost ionization efficiency in the ESI source. nih.govmdpi.com For example, derivatizing amino acids with reagents that introduce a hydrophobic tag can improve retention on reversed-phase columns and increase the response in the mass spectrometer. mdpi.com The analysis is typically conducted in positive ion mode, where protonated molecules [M+H]⁺ are detected. jst.go.jp
A study on derivatized amino acids highlighted the optimization of MS parameters to achieve low limits of detection. The table below summarizes typical ESI-MS/MS parameters for amino acids derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which could be adapted for L-tert-leucine methylamide analysis. mdpi.comresearchgate.net
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| AQC-L-Proline | 286.1 | 171.0 | 23 | 21 |
| AQC-L-Valine | 288.2 | 171.0 | 25 | 18 |
| AQC-L-Leucine | 302.2 | 171.0 | 27 | 20 |
| AQC-L-Isoleucine | 302.2 | 171.0 | 27 | 20 |
| AQC-L-Phenylalanine | 336.2 | 171.0 | 28 | 22 |
UPLC-MS Analysis
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (<2 µm), which requires a system capable of handling higher backpressures.
UPLC-MS is a powerful tool for analyzing amino acids and their derivatives. springernature.com For instance, a UPLC-MS method was successfully used for the qualitative analysis of L-tert-leucine in a reaction mixture, confirming the product's mass-to-charge ratio. nih.gov The high throughput and sensitivity of UPLC-MS make it particularly suitable for metabolomics studies and for the characterization of chiral amino acids in various biological matrices. researchgate.net In many cases, derivatization is still employed to improve chromatographic performance and detection, even with the enhanced capabilities of UPLC. waters.com For example, the Waters ACQUITY UPLC H-Class Amino Acid System uses AccQ•Tag Ultra derivatization to achieve baseline resolution of isomers like leucine (B10760876) and isoleucine, a capability that would be essential for analyzing the chiral purity of L-tert-leucine methylamide. waters.com
Chromatographic Techniques
Chromatography is fundamental to the separation and analysis of amino acids and their derivatives from complex matrices. The choice of technique depends on the analyte's properties and the analytical goals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used method for amino acid analysis. shimadzu.com However, since most amino acids, including L-tert-leucine, lack a strong chromophore, direct UV detection is often insensitive, relying on absorption in the low UV range (200-210 nm). shimadzu.com To overcome this limitation, derivatization techniques are commonly employed. myfoodresearch.comspringernature.com
Precolumn derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. actascientific.com This process converts the amino acid into a derivative with enhanced detectability (UV or fluorescence) and improved chromatographic properties for reversed-phase separation. shimadzu.comspringernature.comactascientific.com This approach generally offers high sensitivity and can be automated. nih.gov
Several reagents are commonly used for the precolumn derivatization of amino acids. actascientific.comcreative-proteomics.com The choice of reagent depends on factors such as reaction speed, derivative stability, and compatibility with detection methods. creative-proteomics.com A study on the biosynthesis of L-tert-leucine utilized a derivatization step to enable HPLC analysis for yield and enantiomeric excess determination. nih.gov Another method for L-leucine analysis used di-tert-butyl dicarbonate (B1257347) as a pre-column derivatizing reagent for UV detection. moca.net.uaresearchgate.netsemanticscholar.org
The table below details common precolumn derivatization reagents used in amino acid analysis.
| Reagent | Abbreviation | Detection Method | Key Features |
|---|---|---|---|
| o-Phthalaldehyde | OPA | Fluorescence / UV | Reacts with primary amines; reaction is fast and automated. nih.govactascientific.comasianpubs.org |
| Phenylisothiocyanate | PITC | UV | Reacts with primary and secondary amines; produces stable derivatives. shimadzu.comcreative-proteomics.comnih.gov |
| Dansyl Chloride | - | Fluorescence / UV | Simple procedure but slow reaction kinetics. actascientific.comcreative-proteomics.com |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence / UV | Reacts with primary and secondary amines; produces stable derivatives. creative-proteomics.com |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence / UV | Stable derivatives with minimal interference from by-products. creative-proteomics.com |
Reversed-Phase HPLC (RP-HPLC) is the most common separation mode used for derivatized amino acids. myfoodresearch.com In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar. Native amino acids are typically highly polar and show poor retention on RP columns. shimadzu.comfujifilm.com Derivatization increases the hydrophobicity of the amino acids, allowing for strong retention and excellent separation on reversed-phase columns. nih.govfujifilm.com
The separation is typically achieved using a gradient elution, where the concentration of an organic modifier (like acetonitrile (B52724) or methanol) in the aqueous mobile phase is gradually increased. nih.gov This allows for the elution of a wide range of amino acid derivatives with different polarities within a single analytical run. nih.gov For example, a method for analyzing PITC-derivatized amino acids uses a gradient of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer to elute all derivatives within 30 minutes. nih.gov Similarly, OPA-derivatized amino acids can be separated on a C18 column using a gradient of sodium acetate buffer and an acetonitrile-water mixture. asianpubs.org
Gas-Liquid Chromatography (GLC) for Optical Purity Determination
Gas-Liquid Chromatography (GLC) is a powerful technique for assessing the optical purity of volatile and thermally stable chiral compounds. For amino acid derivatives like L-tert-Leucine Methylamide, the process typically involves derivatization to increase volatility, followed by separation on a chiral stationary phase (CSP). The CSP interacts differently with the L- and D-enantiomers, resulting in different retention times and allowing for their separation and quantification.
Research on the parent amino acid, L-tert-Leucine, has established GLC as a reliable method for determining its enantiomeric excess (e.e.). Commercial sources of L-tert-Leucine often specify an optical purity of 99% e.e. as determined by GLC sigmaaldrich.com. This indicates that the technique can effectively separate the L-enantiomer from trace amounts of its D-counterpart. The complete resolution of enantiomeric tertiary-leucine derivatives has been successfully demonstrated using GLC, highlighting the method's efficacy for this class of compounds nih.gov. The process involves creating diastereomeric derivatives, for example by reaction with a chiral reagent, which can then be separated on a standard achiral GLC column.
A typical GLC analysis for the enantiomeric purity of a tert-leucine derivative would involve the following general conditions:
| Parameter | Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., Chirasil-Val) | To enable enantiomeric separation. |
| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. |
| Injector Temp. | ~250 °C | To ensure rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 to 200 °C) | To elute compounds with different volatilities. |
| Detector | Flame Ionization Detector (FID) | To detect and quantify the separated enantiomers. |
The ratio of the peak areas for the L- and D-enantiomers in the resulting chromatogram is used to calculate the enantiomeric excess, providing a quantitative measure of the sample's optical purity.
Micro-Liquid Chromatography (Micro-LC)
Micro-Liquid Chromatography (Micro-LC) is a miniaturized form of high-performance liquid chromatography (HPLC) that offers advantages such as reduced solvent consumption and potentially higher separation efficiency. This technique is suitable for the analysis of complex samples and for methods requiring high sensitivity.
In a relevant study, a derivative of D-tert-leucine, specifically N-[1-(α-naphthyl)ethylaminocarbonyl]-D-tert-leucine-[2-(methacryloyloxy)ethyl] amide, was synthesized and used as a functional monomer to create polymeric monoliths for Micro-LC columns nih.gov. The resulting columns were characterized using Micro-LC, among other methods, to evaluate their physicochemical properties, including stability, permeability, and efficiency nih.gov.
While one version of the monolith showed poor enantioseparation ability, a different preparation approach resulted in a monolith with high enantioselectivity for certain derivatized amino acids nih.gov. This research demonstrates the utility of tert-leucine derivatives in the development of chiral stationary phases for Micro-LC and underscores the capability of Micro-LC as a tool for characterizing such materials nih.gov. The application of this technique to L-tert-Leucine Methylamide would involve separation on a chiral stationary phase, allowing for the quantification of its enantiomeric purity with high sensitivity.
Other Analytical Methods
X-ray Diffraction (XRD) for Structural and Conformational Analysis
X-ray Diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like L-tert-Leucine Methylamide, single-crystal XRD can provide definitive proof of its absolute configuration, as well as detailed information on bond lengths, bond angles, and torsional angles. This data reveals the molecule's preferred conformation in the solid state.
While the specific crystal structure of L-tert-Leucine Methylamide is not widely published, the methodology is well-established for amino acids and their derivatives. For instance, XRD has been used extensively to study the crystal structure of L-leucine, providing insights into its packing and hydrogen-bonding networks researchgate.net. Systematic analyses of crystal structures of amino acid residues are used to understand the basic energy minimum conformations that these molecules adopt capes.gov.br.
In cases where suitable single crystals are difficult to obtain, powder XRD (XRPD) can be utilized. This technique analyzes the diffraction pattern from a microcrystalline powder to yield information about the crystal lattice. It has been demonstrated that XRPD can even be used to determine the enantiomeric excess of amino acids like leucine and valine by observing linear correlations between the diffraction intensities of the racemate and the pure enantiomer researchgate.net.
Enantiomeric Excess (e.e.) Determination
The determination of enantiomeric excess (e.e.) is critical in the synthesis and application of chiral compounds. The formula for calculating e.e. is:
e.e. (%) = (|[L] - [D]| / ([L] + [D])) x 100
Where [L] and [D] are the concentrations or amounts of the L- and D-enantiomers, respectively.
Several methods beyond standard GLC are employed for this purpose.
Chromatographic Methods: Chiral HPLC is a primary method for e.e. determination. The compound is passed through a column containing a chiral stationary phase, leading to the separation of enantiomers. Comprehensive two-dimensional gas chromatography has also been developed for the accurate determination of e.e. in amino acids, achieving high accuracy with errors in the range of ±0.5%–2.5% nih.gov.
Spectroscopic and Other Methods: Enantioselective indicator displacement assays (eIDAs) offer a faster alternative to chromatography. These methods use a chiral host and an indicator dye. The enantiomers of the analyte displace the indicator from the host to different extents, causing a change in color or fluorescence that can be measured with a UV-vis spectrophotometer nih.gov. This technique allows for the rapid analysis of multiple samples nih.gov. Additionally, X-ray powder diffraction (XRPD) has been shown to be a viable method for determining the e.e. of solid-state samples of leucine by correlating the diffraction pattern with the sample's composition researchgate.net.
The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Computational Studies and Molecular Modeling
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of molecules like L-tert-Leucine Methylamide in different environments. While specific MD studies exclusively focused on L-tert-Leucine Methylamide are not extensively documented in publicly available literature, the methodology has been applied to structurally related compounds, providing a framework for understanding its potential dynamics.
For instance, in the study of synthetic cannabinoid receptor agonists, which include L-tert-leucinamide derivatives, MD simulations are employed to investigate the conformational basis of ligand-receptor interactions. These simulations typically involve placing the ligand in a hydrated lipid bilayer environment along with the receptor protein. The system is then subjected to a series of energy minimization and equilibration steps before a production run, which can span hundreds of nanoseconds. Analysis of the MD trajectories can reveal stable binding poses, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the influence of the ligand on the receptor's dynamics. Such studies highlight the importance of the bulky tert-butyl group in orienting the molecule within a binding pocket and influencing its biological activity.
Table 1: Representative Parameters for Molecular Dynamics Simulations of Amino Acid Amide Derivatives
| Parameter | Value/Description |
| Force Field | CHARMM, AMBER, GROMOS |
| Water Model | TIP3P, SPC/E |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100-500 ns |
| Integration Timestep | 2 fs |
Structure Prediction and Conformational Analysis
The three-dimensional structure and conformational preferences of L-tert-Leucine Methylamide are critical determinants of its chemical reactivity and biological activity. Computational methods are instrumental in predicting these features.
Conformational analysis of similar molecules, such as leucinamide, has been performed using quantum chemical calculations. These studies typically identify multiple stable conformers arising from the rotation around single bonds. The relative energies of these conformers are calculated to determine their populations at a given temperature. For L-tert-Leucine Methylamide, the presence of the bulky tert-butyl group is expected to impose significant steric constraints, likely reducing the number of low-energy conformers compared to less sterically hindered amino acid amides. The interplay between intramolecular hydrogen bonding and steric hindrance dictates the preferred conformations.
Guiding Molecular Structure Modeling with Experimental Data
To enhance the accuracy of computational models, experimental data is often integrated into the structure prediction process. For amino acid derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique. For example, in the study of L-leucine, a closely related amino acid, solid-state NMR has been used to determine quadrupolar coupling constants and asymmetry parameters. nih.gov These experimental parameters are highly sensitive to the local electronic environment and molecular geometry.
By comparing the computationally predicted NMR parameters for a set of candidate structures with the experimental data, researchers can validate and refine the modeled conformations. Discrepancies between calculated and experimental values can guide adjustments to the molecular geometry, leading to a more accurate representation of the molecule's structure in its native state. This iterative process of computational modeling and experimental validation is crucial for building reliable molecular models.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a key computational technique in drug discovery and development that aims to correlate the chemical structure of a compound with its biological activity. For derivatives of L-tert-Leucine Methylamide, SAR studies have been particularly insightful in the context of synthetic cannabinoid receptor agonists.
In a systematic study of valinamide-, tert-leucinamide-, and phenylalaninamide-derived synthetic cannabinoids, key SAR trends were identified. nih.gov It was found that for a given core structure, the affinity and potency at cannabinoid receptors (CB1 and CB2) followed the order: tert-leucinamides (ADB-) > valinamides (AB-) ≫ phenylalaninamide (APP-) . nih.gov This highlights the critical role of the bulky and hydrophobic tert-butyl group of the L-tert-leucinamide moiety in enhancing the interaction with the receptor.
These SAR models are often developed using a combination of experimental binding affinity data and computational docking studies. Docking simulations predict the preferred binding orientation of the ligands within the receptor's active site. The insights gained from these models can guide the design of new analogs with improved potency and selectivity. For instance, the superior activity of the tert-leucinamide derivatives suggests that further modifications focusing on this part of the molecule could lead to more potent compounds.
Table 3: Key Structure-Activity Relationships for Amino Acid-Derived Cannabinoid Receptor Agonists
| Amino Acid Side-Chain | Relative CB1/CB2 Affinity & Potency | Rationale |
| tert-Leucinamide (ADB-) | Highest | The bulky tert-butyl group likely engages in favorable hydrophobic interactions within the receptor binding pocket, leading to enhanced affinity. |
| Valinamide (B3267577) (AB-) | Intermediate | The isopropyl group provides some hydrophobic character but is less sterically demanding than the tert-butyl group. |
| Phenylalaninamide (APP-) | Lowest | The benzyl (B1604629) group, while aromatic, may not fit as optimally into the specific hydrophobic subpocket that accommodates the alkyl side chains. |
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The efficient and environmentally friendly synthesis of L-tert-leucine, the direct precursor to L-tert-Leucine Methylamide, is a primary focus of ongoing research. Traditional chemical synthesis methods often involve harsh conditions and produce significant waste. mdpi.com Consequently, enzymatic and biocatalytic methods are emerging as superior alternatives due to their high enantioselectivity, mild reaction conditions, and reduced environmental impact. researchgate.netfrontiersin.org
A key area of innovation is the use of leucine (B10760876) dehydrogenase (LeuDH) enzymes for the asymmetric reduction of trimethylpyruvate (TMP) to L-tert-leucine. mdpi.comnih.gov Researchers are actively screening for novel LeuDH enzymes from various sources, including marine bacteria, to find biocatalysts with higher efficiency and stability. mdpi.com Furthermore, techniques like directed evolution are being applied to engineer existing enzymes. For instance, after two rounds of random mutagenesis on LeuDH from Lysinibacillus sphaericus, a mutant enzyme (H6) was developed that increased the productivity of L-tert-leucine synthesis from 666 g/L/day to 1170 g/L/day. researchgate.netnih.gov
| Method | Key Enzymes/Catalysts | Substrate | Productivity/Yield | Key Advantages |
|---|---|---|---|---|
| Directed Evolution of LeuDH | Mutant LeuDH (H6) from Lysinibacillus sphaericus | Trimethylpyruvate (TMP) | 1170 g/L/day | Significantly enhanced catalytic efficiency (>5-fold) nih.gov |
| Whole-Cell Biocatalysis | Co-expressed LeuDH and Formate (B1220265) Dehydrogenase (FDH) in E. coli | Trimethylpyruvate (TMP) | 10.90 g/L/day (87.38% yield) | Efficient cofactor regeneration, high enantioselectivity (>99.99% e.e.) frontiersin.orgresearchgate.net |
| Novel Marine Enzyme | PbLeuDH from Pseudomonas balearica with GDH | Trimethylpyruvate (TMP) | 2.39 g/L/h (96.1% yield) | High catalytic efficiency and yield under optimized conditions mdpi.com |
| Dynamic Kinetic Resolution | Chiral PPY Nitrogen Oxide | Pentafluorophenol-(dibenzyl amino) ester | >78-80% yield | High enantioselectivity (>99.5% e.e.) for the precursor google.com |
Expanding Applications in Drug Discovery and Development
L-tert-leucine and its derivatives, including the methylamide, are crucial intermediates in the synthesis of high-profile pharmaceuticals, particularly antiviral agents. mdpi.cominnospk.com The unique structure conferred by the tert-butyl group is essential for the efficacy and stability of these drugs. innospk.com
Prominent examples of its application include:
Atazanavir: An HIV protease inhibitor where L-tert-leucine is a key building block. innospk.com
Paxlovid (Nirmatrelvir): The active ingredient, nirmatrelvir (B3392351), is a SARS-CoV-2 3CL protease inhibitor. nih.gov The synthesis of this vital COVID-19 therapeutic relies on L-tert-leucine derivatives. innospk.comnih.gov Research in this area involves designing new peptidomimetic inhibitors based on the structure of nirmatrelvir to discover compounds with even greater antiviral activity. nih.gov
The growing demand for effective treatments for viral diseases continues to drive the relevance of L-tert-leucine derivatives in drug development. innospk.com Its role in combating both HIV and COVID-19 highlights its strategic importance in modern medicine and public health. innospk.com
| Drug Name | Therapeutic Class | Disease Target | Role of L-tert-Leucine Derivative |
|---|---|---|---|
| Atazanavir | Protease Inhibitor | HIV/AIDS | Serves as a critical chiral building block in the drug's synthesis innospk.com |
| Paxlovid (Nirmatrelvir) | 3CL Protease Inhibitor | COVID-19 (SARS-CoV-2) | Acts as a key intermediate for the synthesis of the active ingredient innospk.comnih.gov |
Advanced Catalytic Systems Utilizing L-tert-Leucine Methylamide Derivatives
The distinct steric properties of the L-tert-leucine scaffold make it an excellent template for inducing asymmetry in chemical reactions. Derivatives of L-tert-leucine are used to create chiral auxiliaries, ligands, and catalysts for asymmetric synthesis. nih.gov
Research in this area includes the development of:
Chiral Ligands for Metal-Catalyzed Reactions: L-tert-leucine is a precursor for synthesizing chiral ligands like phosphinooxazolines (e.g., (S)-tert-butylPHOX) and tridentate Schiff base ligands. tubitak.gov.tr These ligands, when complexed with metals such as copper(II), can catalyze asymmetric reactions like the Henry reaction, producing chiral β-nitroalcohols with moderate to good enantiomeric excess. tubitak.gov.tr
Chiral Auxiliaries: L-tert-leucine-derived N-acetylthiazolidinethione auxiliaries have been shown to provide high levels of diastereoselection in aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
The bulky tert-butyl group effectively shields one face of the reactive center, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of the reaction. google.com The ongoing development of new catalytic systems based on L-tert-leucine and its derivatives is crucial for the efficient and selective synthesis of other chiral molecules, including pharmaceuticals.
In-depth Studies on Conformational Dynamics and Biological Impact
The biological activity of complex molecules like peptides and enzyme inhibitors is intrinsically linked to their three-dimensional shape or conformation. The incorporation of L-tert-leucine or its derivatives into a peptide backbone has a profound impact on its conformational possibilities. The sterically demanding tert-butyl group restricts the rotational freedom around the adjacent chemical bonds, leading to more predictable and rigid molecular structures. nih.govnih.gov
Conformational studies using techniques such as FT-IR, NMR, and X-ray diffraction have shown that peptides containing tert-leucine favor extended or semi-extended conformations but can also be incorporated into folded structures. nih.gov This conformational rigidity is highly advantageous in drug design for several reasons:
Increased Potency: By pre-organizing a molecule into its biologically active conformation, the entropic penalty of binding to a receptor is reduced, which can lead to higher affinity and potency.
Enhanced Stability: A more rigid structure can make a molecule less susceptible to degradation by enzymes, prolonging its biological activity. nih.gov
Receptor Specificity: A well-defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects. nih.gov
This principle is critical in the action of drugs like Atazanavir and Nirmatrelvir, where the L-tert-leucine-derived portion of the molecule must fit precisely into the active site of a viral protease. The defined conformation ensures optimal binding and inhibition of the enzyme. The structural versatility of this amino acid makes it a powerful tool for tailoring peptides and other molecules with improved pharmacological properties. nih.gov
Q & A
Basic: What are the recommended synthesis routes for L-tert-Leucine Methylamide, and how can purity be validated?
Methodological Answer:
L-tert-Leucine Methylamide is synthesized via reductive amination or enzymatic catalysis. For example, engineered E. coli co-expressing leucine dehydrogenase and glucose dehydrogenase can enantioselectively produce L-tert-leucine precursors, which are subsequently amidated . Purity validation requires HPLC with chiral columns (e.g., SUMICHIRAL OA-5000, 4.6 mm × 250 mm) under conditions optimized for resolution (2 mM CuSO₄/methanol mobile phase, 254 nm detection) . Confirm purity (>96% per SDS) using complementary techniques like NMR (e.g., Boc-protected derivatives showing characteristic methylamide NH hydrogen bonding at δ 7.2–7.5 ppm) .
Basic: How should researchers handle discrepancies in reported solubility data for L-tert-Leucine Methylamide?
Methodological Answer:
Reported solubility in water (69 g/L at 25°C) conflicts with SDS entries noting "no data available" . To resolve discrepancies:
Standardize conditions: Measure solubility in triplicate using USP-grade water at 25°C under inert atmosphere.
Cross-validate: Compare gravimetric analysis (post-lyophilization) with UV-Vis quantification (210 nm absorbance, ε calculated via Beer-Lambert law) .
Assess solvent effects: Test in DMSO or methanol to identify solvent-dependent aggregation . Document pH and ionic strength, as protonation of the amide group (pKa ~8.5) may alter solubility.
Advanced: What experimental strategies optimize conformational analysis of L-tert-Leucine Methylamide in peptide backbones?
Methodological Answer:
To study its role in β-turn formation:
Solution-phase NMR: Acquire 2D NOESY spectra (500 MHz, DMSO-d₆) to detect intramolecular H-bonds between methylamide NH and carbonyl groups (e.g., cross-peaks at 8.3–8.5 ppm) .
Solid-state analysis: Perform X-ray diffraction on single crystals (space group P2₁, resolution ≤1.2 Å) to confirm type II β-turn geometry with 1→4 H-bonding .
Computational modeling: Use density functional theory (B3LYP/6-311++G**) to simulate vibrational spectra (e.g., amide I band at ~1650 cm⁻¹) and compare with experimental IR .
Advanced: How can researchers address the lack of ecotoxicological data for L-tert-Leucine Methylamide in environmental risk assessments?
Methodological Answer:
Given the absence of ecotoxicity data in SDS :
Predictive modeling: Use EPI Suite to estimate log Kow (predicted 1.197 vs. experimental gaps) and bioaccumulation potential.
Acute toxicity assays: Perform OECD 203 tests on Daphnia magna (48h LC₅₀) and OECD 201 on algae (72h growth inhibition).
Degradation studies: Conduct OECD 301B (ready biodegradability) under controlled pH (6–8) to assess hydrolysis of the methylamide group.
Basic: What safety protocols are critical when handling L-tert-Leucine Methylamide in laboratory settings?
Methodological Answer:
Exposure control: Use fume hoods (≥0.5 m/s face velocity) and PPE (nitrile gloves, ASTM F739-tested) to prevent skin/eye irritation (H315/H319 ).
Spill management: Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous rinses to prevent drainage contamination .
Advanced: How do thermodynamic parameters influence the enzymatic synthesis of L-tert-Leucine Methylamide?
Methodological Answer:
Equilibrium modulation: For transaminase-catalyzed reactions, maintain excess ammonia (≥5 eq.) to shift equilibrium toward L-tert-Leucine formation .
Temperature optimization: Screen activity between 25–45°C (pH 7.5–9.0) using circular dichroism to monitor enzyme stability.
Cofactor recycling: Couple with glucose dehydrogenase (NADPH regeneration) and track kinetics via stopped-flow UV (340 nm absorbance) .
Basic: What analytical techniques are most reliable for quantifying L-tert-Leucine Methylamide in complex matrices?
Methodological Answer:
HPLC-MS/MS: Use a C18 column (COSMOSIL 5C18-AR) with 10 mM phosphate buffer (pH 2.0)/acetonitrile (95:5) and MRM transitions (m/z 145→100 for quantification) .
Derivatization: Enhance sensitivity via FMOC-Cl derivatization, followed by fluorescence detection (ex/em 260/305 nm).
Cross-validation: Compare with capillary electrophoresis (50 mM borate buffer, 20 kV) to resolve co-eluting impurities .
Advanced: How can researchers resolve contradictions in the reported stability of L-tert-Leucine Methylamide under oxidative conditions?
Methodological Answer:
Stress testing: Expose to H₂O₂ (0.1–3% w/v) at 40°C for 48h, monitoring degradation via UPLC-QTOF (e.g., m/z 161 [M+O] adducts) .
Radical scavengers: Add 1 mM BHT to assess antioxidant efficacy in suppressing tert-butyl group oxidation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
